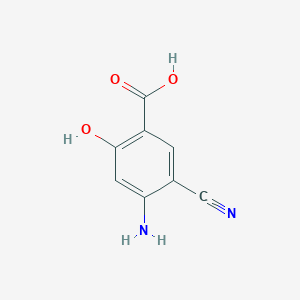

4-Amino-5-cyano-2-hydroxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry. The properties and reactivity of the carboxylic acid group are significantly influenced by the nature and position of other substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro (-NO₂) or cyano (-CN) group, tend to increase the acidity of the carboxylic acid by stabilizing the conjugate base (benzoate ion) through inductive and resonance effects. rsc.orgnih.gov Conversely, electron-donating groups, like the amino (-NH₂) or hydroxyl (-OH) group, generally decrease acidity. rsc.org

Significance in Modern Organic Synthesis and Academic Inquiry

The significance of 4-Amino-5-cyano-2-hydroxybenzoic acid in modern organic synthesis lies in its potential as a versatile building block or intermediate. The multiple functional groups offer several reaction sites for chemical modification. For instance:

The amino group can undergo diazotization, acylation, or alkylation, allowing for the introduction of a wide range of other functionalities. This is a common strategy in the synthesis of azo dyes and pharmaceutical compounds.

The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for constructing larger molecules.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering pathways to different classes of compounds.

The aromatic ring itself can be subject to further substitution reactions, although the existing substituents will direct the position of any new incoming groups.

In academic inquiry, compounds with such a dense array of functional groups are valuable for studying structure-activity relationships. Hydroxybenzoic acids and their derivatives are known to possess a range of biological activities, and the introduction of amino and cyano groups can modulate these properties in novel ways. nih.govnih.govresearchgate.net While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules of interest in medicinal chemistry and materials science. For example, substituted aminobenzoic acids are precursors to various pharmaceuticals, and the cyano group is a key feature in some classes of dyes and polymers.

Although detailed synthesis protocols for this specific molecule are not readily found, a plausible synthetic route could involve the cyanation of a precursor like 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). nih.gov Various methods for the cyanation of aromatic rings are established in organic chemistry, often utilizing metal catalysts or specific cyanation reagents. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBSIOLXESUWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72817-93-7 | |

| Record name | 4-amino-5-cyano-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Amino 5 Cyano 2 Hydroxybenzoic Acid

Direct Synthesis Approaches

Direct synthesis, involving the formation of the target molecule from simple precursors in a minimal number of steps, is highly desirable for its efficiency and atom economy. However, the direct C-H functionalization of a precursor already containing multiple substituents to install the final cyano group is challenging due to issues of regioselectivity and the potential for competing side reactions.

A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds, thus saving time and resources. For a molecule like 4-amino-5-cyano-2-hydroxybenzoic acid, a hypothetical one-pot strategy would be synthetically demanding due to the need for reagents and conditions that are compatible with the varied functional groups (amino, hydroxyl, carboxylic acid, and cyano).

While no specific one-pot synthesis for this compound is documented, related methodologies for simpler aminobenzoic acids have been developed. For instance, a green one-pot process for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde has been achieved using carbonaceous bio-based materials in subcritical water, which facilitates both the reduction of the nitro group and the oxidation of the aldehyde in a single vessel. Similarly, one-pot methods for creating amides directly from carboxylic acids using activating reagents have been reported, streamlining what is typically a two-step process. These examples highlight the potential of one-pot reactions, though their application to the more complex target molecule remains an area for future research.

The direct C-H cyanation of aromatic rings is an area of active research, offering a powerful alternative to traditional methods that require pre-functionalized substrates like aryl halides. Various catalytic systems have been explored for this transformation.

Photoredox Catalysis : Organic photoredox catalysis has emerged as a mild, metal-free method for direct C-H cyanation. Using an acridinium photooxidant, a range of aromatic compounds can be cyanated with sources like trimethylsilyl (B98337) cyanide (TMSCN) at room temperature under an aerobic atmosphere. This method is compatible with various functional groups, although its regioselectivity on a highly substituted ring like an aminosalicylic acid derivative would need to be carefully investigated.

Copper Catalysis : Copper-catalyzed methods have been developed for the direct C-H cyanation of certain heterocycles. These reactions may use a copper cyanide catalyst in conjunction with an oxidant, such as iodine, to achieve regioselective cyanation.

Transition Metal-Free Approaches : For specific substrates like purines, direct, regioselective C-H cyanation can be achieved without transition metals. This involves an activation step, followed by nucleophilic cyanation with TMSCN.

While these catalytic systems are promising for C-H functionalization, their application to the direct synthesis of this compound from 4-aminosalicylic acid is not yet established. The primary challenges include controlling the position of cyanation and preventing catalyst inhibition by the existing functional groups.

Multi-Step Synthetic Pathways

Given the challenges of direct synthesis, multi-step pathways are the most plausible and widely practiced approach for constructing highly substituted aromatic compounds. This strategy involves the sequential introduction of functional groups onto a starting aromatic scaffold.

A logical and efficient multi-step synthesis of this compound can be devised starting from the readily available precursor, 4-aminosalicylic acid. The key transformation in this pathway is the introduction of a cyano group at the C5 position. This is typically achieved via a Sandmeyer-type reaction or, more commonly in modern synthesis, through a transition-metal-catalyzed cyanation of a halogenated intermediate.

A proposed synthetic route is as follows:

Halogenation : The first step involves the regioselective halogenation of 4-aminosalicylic acid at the C5 position. The activating, ortho-, para-directing nature of the amino and hydroxyl groups strongly favors electrophilic substitution at this position, which is ortho to the hydroxyl group and meta to the deactivating carboxyl group. Bromination, using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent, would yield 4-amino-5-bromo-2-hydroxybenzoic acid.

Cyanation : The second step is the conversion of the C-Br bond to a C-CN bond. The classic Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures, has been largely superseded by more efficient catalytic methods. A well-established method involves the use of a metal cyanide, a copper(I) salt, and an iodide salt, which facilitates the conversion of aryl bromides to aryl nitriles under milder conditions. A patent for the synthesis of related 2-amino-5-cyanobenzoic acid derivatives specifically details this type of transformation.

This two-step sequence represents a robust and feasible pathway to the target molecule, relying on well-understood and reliable organic reactions.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. For the proposed cyanation of 4-amino-5-bromo-2-hydroxybenzoic acid, conditions can be adapted from established protocols for similar substrates.

The key parameters for the copper-catalyzed cyanation step include the choice of catalyst, cyanide source, solvent, and temperature. The reaction proceeds by contacting the aryl bromide with a metal cyanide reagent, a copper(I) salt, and an iodide salt. The iodide salt is believed to facilitate the reaction by first converting the aryl bromide to a more reactive aryl iodide in a domino halogen exchange-cyanation process.

Below is a table summarizing typical conditions and the roles of various components, based on analogous reactions described in the literature.

| Parameter | Component / Condition | Role / Consideration | Typical Range |

| Substrate | 4-Amino-5-bromo-2-hydroxybenzoic acid | The precursor molecule. | - |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Provides the nucleophilic cyanide ion. | 1.1 - 1.5 equivalents |

| Catalyst | Copper(I) Iodide (CuI) or other Cu(I) salts | The primary transition metal catalyst for the C-CN bond formation. | 5 - 20 mol% |

| Additive | Sodium Iodide (NaI) or Potassium Iodide (KI) | Promotes halide exchange from bromide to the more reactive iodide. | 10 - 30 mol% |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) or other diamines | Accelerates the reaction and improves catalyst performance. | 1.0 - 2.0 equivalents |

| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Toluene | Aprotic polar solvents are common, but apolar solvents can simplify workup. | - |

| Temperature | 100 - 150 °C | Sufficient thermal energy is required to drive the reaction. | - |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper(I) catalyst. | - |

Optimization would involve screening different ligands, copper sources, and solvent systems to identify the conditions that provide the highest yield of this compound while minimizing side reactions, such as hydrolysis of the cyano group or decarboxylation.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of fine chemicals is essential for developing sustainable industrial processes. Several aspects of the proposed multi-step synthesis can be improved to align with these principles.

Safer Reagents : Traditional cyanation methods often rely on highly toxic alkali cyanides like NaCN or KCN. A greener alternative is the use of less toxic cyanide sources. Potassium hexacyanoferrate(II), K4[Fe(CN)6], is a stable, crystalline solid that is significantly less toxic and has been successfully employed in copper-catalyzed cyanations of aryl bromides. The slow release of cyanide ions from the complex can also prevent catalyst deactivation.

Catalysis over Stoichiometric Reagents : The move from the stoichiometric copper(I) cyanide in the classic Rosenmund-von Braun reaction to modern methods using only catalytic amounts of a copper salt is a significant green advancement. This reduces metal waste and simplifies product purification.

Alternative Energy Sources and Solvents : The development of reactions that proceed under milder conditions, for example, using photoredox catalysis at room temperature, reduces energy consumption. Furthermore, exploring benign solvent systems, such as electrochemical synthesis in liquid ammonia or enzymatic reactions in deep eutectic solvents, represents a frontier in green synthesis design.

Biocatalysis : While chemical synthesis is the primary route to the target molecule, biocatalysis offers green alternatives for transformations of related functional groups. For example, nitrile hydratases and nitrilases can selectively hydrolyze nitriles to amides or carboxylic acids under mild, aqueous conditions, avoiding the harsh acids or bases and polluting salt streams associated with traditional hydrolysis. This could be relevant for the synthesis of derivatives from the target compound.

By incorporating less hazardous reagents, utilizing efficient catalytic systems, and minimizing energy-intensive steps, the synthesis of this compound can be made more environmentally sustainable.

Solvent-Free Reactions

The investigation into solvent-free reactions for the synthesis of this compound is largely centered on the preparation of its key precursor, 4-amino-2-hydroxybenzoic acid (also known as 4-aminosalicylic acid). A significant advancement in this area is the development of a process for preparing 4-aminosalicylic acid from m-aminophenol under substantially anhydrous conditions.

This method involves heating a dry, finely divided mixture of m-aminophenol and a carbonate of potassium in the presence of carbon dioxide. The reaction is conducted at a temperature between 150°C and 190°C. A crucial aspect of this process is the simultaneous comminution of the mixture, for example in a ball mill, and the continuous venting with carbon dioxide to remove the water formed during the reaction. This approach has been shown to produce yields of approximately 90% google.com.

The advantages of such a solvent-free approach are manifold. It eliminates the need for organic solvents, which are often hazardous, costly, and contribute to environmental pollution. The reduction in waste streams and the simplification of product isolation and purification procedures are other significant benefits.

| Reactants | Conditions | Yield | Reference |

| m-Aminophenol, Potassium Carbonate, Carbon Dioxide | 150-190°C, Anhydrous, Ball Mill | ~90% | google.com |

This interactive table summarizes the key parameters of the solvent-free synthesis of the precursor, 4-amino-2-hydroxybenzoic acid.

Catalyst Development for Enhanced Efficiency

Following the synthesis of the 4-amino-2-hydroxybenzoic acid precursor, the introduction of the cyano group at the 5-position is a critical subsequent step. A common and effective method for this transformation is the Sandmeyer reaction. This reaction involves the conversion of the aromatic amino group into a diazonium salt, which is then displaced by a cyano group, typically using a copper(I) cyanide catalyst google.com.

Catalyst Loading: Minimizing the amount of copper catalyst required is crucial for both economic and environmental reasons, as copper is a heavy metal.

Ligand Development: The use of specific ligands can enhance the catalytic activity of the copper species, leading to faster reaction times and higher yields.

Alternative Catalysts: Exploration of other, more benign, and readily available metal catalysts or even metal-free catalytic systems is an active area of research to improve the sustainability of the process.

While specific research on catalysts for the direct synthesis of this compound is not extensively documented, the principles of optimizing the Sandmeyer reaction are directly applicable.

| Reaction Step | Catalyst | Potential for Optimization |

| Cyanation of 4-amino-2-hydroxybenzoic acid | Copper(I) Cyanide | Lower catalyst loading, ligand-assisted catalysis, alternative metal catalysts |

This interactive table outlines the catalytic step in the proposed synthesis and areas for potential efficiency improvements.

Atom Economy and Sustainability Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product primescholars.com. A higher atom economy signifies a more sustainable process with less waste generation.

The proposed two-step synthesis of this compound can be analyzed for its atom economy.

Step 1: Synthesis of 4-amino-2-hydroxybenzoic acid

The reaction is: C₆H₇NO (m-aminophenol) + KHCO₃ (potassium bicarbonate - formed from K₂CO₃ and CO₂) → C₇H₇NO₃ (4-amino-2-hydroxybenzoic acid) + H₂O

The atom economy for this step is relatively high, as the main byproduct is water.

Step 2: Cyanation of 4-amino-2-hydroxybenzoic acid (via Sandmeyer reaction)

A simplified representation of the Sandmeyer reaction is: C₇H₇NO₃ + NaNO₂ + 2HCl → [C₇H₅N₂O₃]Cl + NaCl + 2H₂O [C₇H₅N₂O₃]Cl + CuCN → C₈H₆N₂O₃ (this compound) + N₂ + CuCl

Developing a more direct cyanation method that avoids the diazotization step.

Implementing catalytic cycles for the reagents used in the Sandmeyer reaction to minimize waste.

Utilizing renewable feedstocks for the initial synthesis of the aromatic core.

By focusing on these areas, the synthesis of this compound can be made more efficient and environmentally friendly, aligning with the principles of modern green chemistry.

Chemical Reactivity and Transformational Chemistry of 4 Amino 5 Cyano 2 Hydroxybenzoic Acid

Reactivity of the Amino Group (–NH2)

The amino group in 4-amino-5-cyano-2-hydroxybenzoic acid is a primary aromatic amine, making it a versatile nucleophile and a key site for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in nucleophilic substitution reactions with acylating and alkylating agents.

Acylation Reactions: The amino group can be acylated by reacting with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivatives (amides). These reactions typically proceed under basic conditions or with gentle heating. For instance, in a reaction analogous to the acylation of 5-amino-2-hydroxybenzoic acid, the amino group of this compound can be acetylated. mdpi.com The reaction with acetic anhydride (B1165640) would yield 4-acetamido-5-cyano-2-hydroxybenzoic acid. Similarly, reaction with benzoyl chloride in the presence of a base like potassium carbonate would produce 4-benzamido-5-cyano-2-hydroxybenzoic acid. mdpi.com

| Reagent | Product | Reaction Type |

| Acetic Anhydride | 4-Acetamido-5-cyano-2-hydroxybenzoic acid | Acylation |

| Benzoyl Chloride | 4-Benzamido-5-cyano-2-hydroxybenzoic acid | Acylation |

Alkylation Reactions: While less common for aromatic amines due to the potential for over-alkylation and the formation of complex mixtures, the amino group can undergo alkylation with alkyl halides. The reaction conditions would need to be carefully controlled to favor the formation of the desired mono-alkylated product.

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.combeilstein-journals.org This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid. masterorganicchemistry.com

For example, the reaction with an aromatic aldehyde, such as benzaldehyde, would yield a benzylideneamino derivative. The presence of the electron-withdrawing cyano and carboxyl groups on the aromatic ring of the amine may influence the rate of this reaction. Such imine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

| Carbonyl Compound | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| Ketone (e.g., Acetone) | Imine (Schiff Base) |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). scirp.org

The resulting diazonium salt, 4-carboxy-2-cyano-5-hydroxybenzenediazonium chloride, is a highly versatile intermediate. Diazonium salts are susceptible to nucleophilic attack and can undergo a variety of substitution reactions, known as Sandmeyer or related reactions, to introduce a wide range of functional groups onto the aromatic ring, replacing the original amino group. For example, treatment with copper(I) cyanide could potentially be used to introduce a second cyano group, although careful control of reaction conditions would be necessary to avoid unwanted side reactions. scirp.org

Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and are used as dyes.

Reactivity of the Cyano Group (–CN)

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.

The carbon-nitrogen triple bond of the cyano group can be hydrolyzed under acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) typically leads to complete hydrolysis, converting the cyano group first to an amide intermediate (4-amino-5-carbamoyl-2-hydroxybenzoic acid) and then to a carboxylic acid, resulting in the formation of 4-amino-2-hydroxyisophthalic acid. libretexts.orglumenlearning.com

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification also results in the formation of the corresponding carboxylic acid. libretexts.orgchemistrysteps.com Under controlled conditions, it is sometimes possible to stop the hydrolysis at the amide stage. lumenlearning.com Biocatalytic methods using nitrile hydratase and amidase enzyme systems have also been shown to be effective for the selective hydrolysis of nitriles to amides or carboxylic acids. researchgate.net

| Reaction Conditions | Intermediate Product | Final Product |

| Acidic Hydrolysis (H3O+, heat) | 4-Amino-5-carbamoyl-2-hydroxybenzoic acid | 4-Amino-2-hydroxyisophthalic acid |

| Basic Hydrolysis (NaOH, heat, then H3O+) | Sodium 4-amino-5-carbamoyl-2-hydroxybenzoate | 4-Amino-2-hydroxyisophthalic acid |

The cyano group can be reduced to a primary amino group (–CH2NH2), providing a route to synthesize aminomethyl derivatives. This transformation can be achieved using various reducing agents. libretexts.org

Catalytic Hydrogenation: The reduction can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method would convert this compound into 4-amino-5-(aminomethyl)-2-hydroxybenzoic acid.

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) is also effective for the reduction of nitriles to primary amines. libretexts.orgresearchgate.netlibretexts.org Subsequent acidic workup is required to yield the final product. libretexts.org

| Reducing Agent | Product |

| H2 / Pd, Pt, or Ni | 4-Amino-5-(aminomethyl)-2-hydroxybenzoic acid |

| LiAlH4 followed by H3O+ | 4-Amino-5-(aminomethyl)-2-hydroxybenzoic acid |

Cycloaddition Reactions

While formal intermolecular cycloaddition reactions involving this compound are not extensively documented in the literature, the molecule possesses a highly reactive ortho-amino-nitrile moiety. This functionality is a classic synthon widely utilized in cyclocondensation reactions to construct fused heterocyclic rings. These reactions, which involve an intramolecular cyclization step, are mechanistically related to cycloadditions and represent a significant aspect of the compound's transformational chemistry.

The vicinal amino and cyano groups can react with a variety of single or multi-carbon reagents to build fused pyrimidine, pyridine, or imidazole (B134444) rings, among others. The general strategy involves the initial reaction of the amino group as a nucleophile, followed by an intramolecular attack on the nitrile group to close the ring. Diaminomaleonitrile (DAMN), which features a similar reactive arrangement, is a well-known precursor for a wide array of nitrogen heterocycles, including imidazoles and pyrazines. nih.gov The reactivity of this compound is expected to follow similar pathways, leading to the synthesis of functionalized benzofused heterocycles.

Table 1: Potential Heterocyclic Ring Systems from ortho-Amino-Nitrile Moiety

| Reactant | Resulting Fused Ring System |

|---|---|

| Formamide or Formic Acid | Aminopyrimidine |

| Aldehydes/Ketones | Dihydropyridine |

| Isothiocyanates | Thiazine |

| Guanidine | Diaminopyrimidine |

Reactivity of the Hydroxyl Group (–OH)

The phenolic hydroxyl group ortho to the carboxylic acid function is a key site of reactivity, participating in reactions typical of phenols, such as etherification and esterification, and playing a crucial role in the molecule's ability to form metal complexes.

The hydroxyl group of this compound can undergo O-alkylation with alkyl halides or other alkylating agents in the presence of a base to form the corresponding ethers. Similarly, it can be acylated by reacting with acid chlorides or anhydrides to yield esters.

These reactions are characteristic of hydroxybenzoic acids. However, when attempting to react the carboxylic acid group, competitive O-alkylation or O-acylation of the phenolic hydroxyl can occur, necessitating the use of specific reaction conditions or protecting group strategies to achieve selectivity. google.com For instance, treatment of a related 4-hydroxy-tetrahydrobenz[cd]indole with sodium hydride and propyl iodide resulted in the formation of a propyloxy ether, while reaction with acetic anhydride yielded the corresponding acetate (B1210297) ester, demonstrating the dual reactivity of such hydroxyl groups. clockss.org

As a derivative of salicylic (B10762653) acid, this compound is expected to be a potent chelating agent for a variety of metal ions. Salicylic acids are well-known to form stable complexes with transition metals, typically through bidentate coordination involving the deprotonated phenolic hydroxyl oxygen and one of the carboxylate oxygens. niscpr.res.iniosrjournals.org This forms a stable six-membered chelate ring.

The stability and properties of the resulting metal complexes are significantly influenced by the electronic effects of the other substituents on the aromatic ring. nih.govrsc.org The electron-donating amino group (–NH₂) and the electron-withdrawing cyano group (–C≡N) on the 4- and 5-positions, respectively, would modulate the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms. This, in turn, affects the stability constants of the formed metal chelates. capes.gov.br Studies on variously substituted salicylic acids have shown that their chelating properties toward ions like iron(III) and aluminum(III) can be systematically rationalized based on the electronic field and resonance effects of the substituents. nih.gov The structural characterization of an iron(III) complex with a substituted salicylic acid revealed an octahedral geometry where two salicylate (B1505791) ligands provide the O-phenolate and O-carboxylate donors. nih.gov

Reactivity of the Carboxylic Acid Group (–COOH)

The carboxylic acid group is arguably the most versatile handle for synthetic modifications, readily undergoing reactions such as esterification and amide bond formation, as well as potential decarboxylation under specific conditions.

Esterification: The carboxylic acid group can be converted to an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the acid with an excess of an alcohol under acidic catalysis. masterorganicchemistry.compearson.com This reaction is an equilibrium process, and using the alcohol as a solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com Various catalysts, including sulfuric acid and tosic acid, can be employed. masterorganicchemistry.com

Amide Formation: The synthesis of amides from the carboxylic acid requires activation, as the direct reaction with an amine is generally unfavorable. The carboxyl group is typically converted into a more reactive intermediate in situ using a coupling agent. youtube.comumich.eduresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The activated acid then readily reacts with a primary or secondary amine to form the corresponding amide. youtube.com The synthesis of closely related 2-amino-5-cyanobenzamides has been documented, proceeding from the corresponding anthranilic acid or ester derivatives, highlighting the feasibility of this transformation. google.com When forming amides from molecules containing unprotected hydroxyl groups, care must be taken to avoid side reactions, such as the formation of lactone byproducts. nih.gov

Table 2: Common Reagents for Carboxylic Acid Transformations

| Transformation | Typical Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a known reaction for certain aromatic carboxylic acids, although it often requires harsh conditions. However, recent advancements in synthetic methodology have enabled decarboxylation under milder conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for the decarboxylation of α-amino acids and some aromatic carboxylic acids. rsc.orgacs.orgnih.gov These methods typically involve the single-electron oxidation of the carboxylate to form a radical, which then loses CO₂. acs.org While specific decarboxylation studies on this compound have not been reported, its structure suggests that such a transformation could be plausible under modern catalytic conditions, such as those employing iridium or organic photoredox catalysts. rsc.orgorganic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The reactivity of the aromatic ring in this compound towards substitution is governed by the combined electronic effects of its four substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally facilitated by strong electron-withdrawing groups ortho or para to a good leaving group. In this molecule, the cyano and carboxyl groups are electron-withdrawing. However, there are no conventional leaving groups (like halides) on the ring. The most viable strategy for nucleophilic substitution would be to convert the amino group at C4 into a diazonium salt (–N₂⁺), which is an excellent leaving group. This is achieved by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt can then be displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations. wikipedia.orgorganic-chemistry.orgnih.govyork.ac.ukmasterorganicchemistry.com This allows for the introduction of halogens (Cl, Br), a cyano group, a hydroxyl group, and other functionalities at the C4 position.

| Reaction Type | Directing Effects | Predicted Site of Substitution | Key Transformation |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -OH and -NH₂ are activating, ortho, para-directing. -CN and -COOH are deactivating, meta-directing. | C6 (ortho to -OH) | Halogenation, Nitration, etc. |

| Nucleophilic Aromatic Substitution | Requires a good leaving group. -CN and -COOH are activating for SNAr. | C4 (position of the amino group) | Diazotization of -NH₂ followed by Sandmeyer reaction. |

Role of 4 Amino 5 Cyano 2 Hydroxybenzoic Acid As a Versatile Building Block in Complex Molecular Architectures

Construction of Advanced Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF—such as pore size, stability, and functionality—are directly dictated by the choice of the metal and the organic linker. The structure of 4-Amino-5-cyano-2-hydroxybenzoic acid makes it a prime theoretical candidate for use as a multifunctional organic linker. imperial.ac.ukresearchgate.net

The carboxylate group is the most common functionality used to link to metal centers in MOF synthesis. researchgate.net Furthermore, the adjacent hydroxyl group can also coordinate to the metal ion, forming a stable five-membered chelate ring, which can enhance the stability of the resulting framework. This bidentate O,O'-chelation is a well-established binding mode in MOF chemistry. Analogous molecules, such as p-hydroxybenzoic acid, have been successfully used to synthesize three-dimensional MOFs with cobalt and manganese, demonstrating the principle. rsc.orgnih.govresearchgate.net The amino and cyano groups, while not participating in the primary framework coordination, would project into the pores of the MOF, imparting specific functionality. An amino-functionalized pore can enhance selective gas adsorption (e.g., for CO₂) or serve as a basic catalytic site. osti.gov The cyano group can similarly influence pore chemistry or act as a site for post-synthetic modification. nih.gov

Interactive Data Table: Examples of MOFs with Benzoic Acid-Type Linkers

| MOF Name | Metal Ion | Organic Linker | Key Feature |

|---|---|---|---|

| MOF-74 | Zn²⁺ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | High density of open metal sites for gas sorption nih.gov |

| {[Co(O₂CC₆H₄O)(DMF)]₂}n | Co²⁺ | p-hydroxybenzoic acid | 3D framework used as a catalyst nih.gov |

| UiO-66-NH₂ | Zr⁴⁺ | 2-aminoterephthalic acid | High stability with functionalized pores imperial.ac.uk |

| Zn-MOF-1 | Zn²⁺ | 4,4'-oxybisbenzoic acid & N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide | Used for molecular recognition of 4-aminobenzoic acid nih.gov |

Precursor for Functional Molecules in Materials Science Research

The diverse reactivity of this compound allows it to serve as a foundational molecule for the synthesis of more complex functional materials. Each functional group can be addressed with high selectivity to build target molecules with specific electronic, optical, or binding properties.

For instance, the amino group is readily converted into a diazonium salt, which is a versatile intermediate. It can be used in Sandmeyer-type reactions to introduce a variety of other functional groups or used in azo-coupling reactions to generate highly conjugated azo dyes, which are materials with applications in optics and sensing. The parent compound, p-aminobenzoic acid (PABA), is widely used as a building block in this manner to create a vast range of derivatives. nih.govscholarsresearchlibrary.com

Furthermore, the combination of the amino and carboxylic acid groups allows for the synthesis of various heterocyclic systems. For example, anthranilic acid (2-aminobenzoic acid) is a well-known precursor for quinazolines, benzodiazepines, and other nitrogen-containing heterocycles that are scaffolds for pharmaceuticals and functional dyes. core.ac.uk The additional hydroxyl and cyano substituents on this compound would be carried through these transformations, yielding highly functionalized heterocyclic products for materials science applications.

Integration into Polymeric Systems

The structure of this compound is well-suited for its use as a monomer in polymerization reactions. The presence of both an amino group and a carboxylic acid group allows it to undergo condensation polymerization to form polyamides. Similarly, the hydroxyl and carboxylic acid groups can form polyesters. These reactions could create linear polymers where the monomer units are linked head-to-tail.

The chemistry of polymers derived from aminobenzoic and hydroxybenzoic acids is well-established. For example, poly(p-aminobenzoic acid), also known as poly-p-benzamide, is a type of aramid polymer with high thermal stability and mechanical strength. google.com Likewise, polymers of 4-hydroxybenzoic acid are used in the synthesis of high-performance liquid-crystal polymers (LCPs), such as Vectra, which exhibit exceptional chemical resistance and low melt viscosity. ontosight.airesearchgate.netsigmaaldrich.com

By analogy, a polymer synthesized from this compound could exhibit a unique combination of properties. The strong hydrogen bonding afforded by the amide or ester linkages, combined with the additional interactions from the hydroxyl, amino, and cyano side groups, could lead to polymers with high thermal stability and specific solubility characteristics. These functional side groups would also offer sites for cross-linking or for grafting other molecules onto the polymer backbone, allowing for the fine-tuning of material properties.

Design and Synthesis of Ligands for Coordination Chemistry

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. The multiple Lewis basic sites (N and O atoms) in this compound make it an excellent candidate for designing polydentate ligands.

The most powerful binding site is the o-hydroxy-carboxylate functionality, which can act as a bidentate chelating agent for a wide range of metal ions. This chelation effect leads to thermodynamically stable metal complexes. Beyond this, the amino group can also coordinate to a metal center, potentially allowing the molecule to act as a tridentate ligand. The cyano group is also capable of coordinating to certain metal ions, particularly through its nitrogen atom.

The synthesis of Schiff base ligands is a common strategy in coordination chemistry. The amino group of this compound can be readily condensed with an aldehyde or ketone to form a Schiff base (imine). mdpi.comnih.gov If the aldehyde used also contains another donor group (like a hydroxyl or pyridine), the resulting Schiff base becomes a multidentate ligand capable of forming highly stable and structurally intricate coordination complexes. Research on the closely related 3-amino-4-hydroxybenzoic acid has shown its ability to form coordination polymers with interesting magnetic and photoluminescent properties. mdpi.com This highlights the potential of such molecules to create functional coordination compounds.

Interactive Data Table: Potential Coordination Modes

| Coordinating Groups | Denticity | Potential Metal Ions | Resulting Structure |

|---|---|---|---|

| Carboxylate (-COO⁻) | Monodentate | Most transition metals, Lanthanides | Simple salt or 1D polymer |

| Carboxylate & Hydroxyl (-COO⁻, -OH) | Bidentate | Transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺) | Stable 5-membered chelate ring |

| Carboxylate, Hydroxyl, Amino | Tridentate | Metals preferring higher coordination numbers | Pincer-type complex |

| Schiff Base derivative | Bidentate to Polydentate | Wide variety of transition metals | Structurally diverse metal complexes |

Computational and Theoretical Investigations of 4 Amino 5 Cyano 2 Hydroxybenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and reactivity of molecules. For 4-Amino-5-cyano-2-hydroxybenzoic acid, these calculations can predict a variety of properties, from the stability of different conformations to the sites most susceptible to chemical attack.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov By approximating the many-body electronic wavefunction with the electron density, DFT calculations can achieve a favorable balance between accuracy and computational cost. For this compound, DFT studies can be employed to optimize the molecular geometry, calculate thermodynamic properties, and predict spectroscopic signatures.

For instance, a DFT study on the related compound 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, performed at the B3LYP/6–311G(d,p) level of theory, has shown good agreement between calculated and experimentally determined molecular structures. nih.gov Similar studies on this compound would likely involve optimizing the geometry to find the most stable arrangement of atoms and calculating key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-N (amino) | ~1.38 Å | |

| C≡N (cyano) | ~1.16 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O-C-O (carboxyl) | ~123° | |

| Dihedral Angle | C-C-C-C (aromatic) | ~0° |

Note: The values in this table are illustrative and represent typical ranges for the specified bonds and angles. Actual calculated values would be specific to the optimized geometry of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netarxiv.orgresearchgate.netgrafiati.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis can identify the regions of the molecule that are most likely to participate in chemical reactions. The HOMO is typically localized on the electron-rich amino and hydroxyl groups, as well as the aromatic ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-withdrawing cyano and carboxyl groups, indicating these are the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to investigate its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in the presence of solvent molecules or other chemical species, MD can provide insights into solvation effects and the nature of intermolecular interactions, such as hydrogen bonding. These simulations are particularly valuable for understanding how the molecule behaves in a biological or material context. For example, MD simulations have been used to study the interactions between amino acids and carbon-based nanoparticles. mdpi.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption)

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization of the molecule and the analysis of experimental results.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. By comparing calculated and experimental spectra, it is possible to confirm the molecular structure and assign specific resonances to individual atoms.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated and compared with experimental IR and Raman spectra. This allows for the assignment of characteristic vibrational bands to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the C≡N stretch of the cyano group.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.5 - 8.0 |

| Chemical Shift (ppm) - Amino H | ~5.0 | |

| Chemical Shift (ppm) - Hydroxyl H | ~11.0 | |

| ¹³C NMR | Chemical Shift (ppm) - Carboxyl C | ~170 |

| Chemical Shift (ppm) - Cyano C | ~118 | |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3400 |

| Vibrational Frequency (cm⁻¹) - N-H stretch | ~3300 | |

| Vibrational Frequency (cm⁻¹) - C≡N stretch | ~2230 | |

| Vibrational Frequency (cm⁻¹) - C=O stretch | ~1680 | |

| UV-Vis | λmax (nm) | ~280, ~350 |

Note: These are illustrative values. Actual predicted values would depend on the specific computational method and level of theory used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate. For reactions involving this compound, computational modeling can provide a detailed, atomistic understanding of the reaction pathway.

For example, if this compound were to undergo an electrophilic aromatic substitution reaction, computational modeling could be used to determine the most likely site of substitution by calculating the activation energies for attack at different positions on the aromatic ring. This type of analysis can help to rationalize experimental observations and predict the outcome of new reactions.

Analytical and Spectroscopic Characterization Techniques for 4 Amino 5 Cyano 2 Hydroxybenzoic Acid and Its Derivatives in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-5-cyano-2-hydroxybenzoic acid by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and substituent protons. The benzene (B151609) ring has two remaining protons. The proton at the C-3 position would appear as a singlet, influenced by the adjacent hydroxyl and amino groups. The proton at the C-6 position would also present as a singlet. The chemical shifts of the labile protons from the carboxylic acid (-COOH), hydroxyl (-OH), and amino (-NH₂) groups would be highly dependent on the solvent used, concentration, and temperature, often appearing as broad singlets. For comparison, the aromatic protons in a related compound, 3-amino-5-hydroxy benzoic acid, appear at chemical shifts (δ) of 6.87, 6.78, and 6.37 ppm in CD₃OD. google.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would account for all eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm. The carboxylic acid carbonyl carbon (-COOH) is characteristically deshielded, with an expected chemical shift above 165 ppm. The six aromatic carbons would produce distinct signals, with their specific chemical shifts influenced by the electronic effects of the substituents. Carbons directly attached to electron-withdrawing groups (like -COOH and -CN) or electron-donating groups (-OH, -NH₂) will have their resonances shifted accordingly.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.5-7.0 | Singlet (s) | Influenced by adjacent -OH and -NH₂ groups. |

| H-6 | ~7.5-8.0 | Singlet (s) | Influenced by adjacent -COOH and -CN groups. |

| -NH₂ | Variable (broad) | Singlet (s) | Exchangeable proton; shift is solvent-dependent. |

| -OH | Variable (broad) | Singlet (s) | Exchangeable proton; shift is solvent-dependent. |

| -COOH | Variable (broad) | Singlet (s) | Exchangeable proton; shift is solvent-dependent. |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and assessing its purity. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula.

For this compound (C₈H₆N₂O₃), the theoretical exact mass of the neutral molecule is 178.03784 Da. uni.lu In HRMS analysis, the compound is typically ionized to form adducts. Predicted m/z values for common adducts are essential for interpreting the spectra. uni.lu For instance, the protonated molecule [M+H]⁺ would have a theoretical m/z of 179.04512, while the sodiated adduct [M+Na]⁺ would be observed at m/z 201.02706. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be used for structural elucidation. The parent ion (e.g., m/z 179.04512) is isolated and fragmented, and the resulting daughter ions provide information about the molecule's structure. Expected fragmentation pathways for this compound would include the characteristic loss of water (H₂O) from the carboxylic acid and hydroxyl groups, and the loss of carbon dioxide (CO₂) or carbon monoxide (CO) from the carboxyl group. The fragmentation of the related compound 4-aminosalicylic acid (molecular weight 153.14 g/mol ) often shows a primary loss of CO₂ (44 Da) from the carboxylic acid group. nih.govnist.gov

Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₇N₂O₃]⁺ | 179.04512 |

| [M+Na]⁺ | [C₈H₆N₂O₃Na]⁺ | 201.02706 |

| [M-H]⁻ | [C₈H₅N₂O₃]⁻ | 177.03056 |

Data sourced from predicted values on PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several key absorption bands.

O-H Stretching: A very broad band is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group. The phenolic O-H stretch would also appear in the 3200-3600 cm⁻¹ region.

N-H Stretching: The amino group (-NH₂) will typically exhibit two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to its symmetric and asymmetric stretching modes.

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.

C=O Stretching: The carbonyl stretch of the carboxylic acid group will produce a strong, sharp peak, typically between 1680 and 1710 cm⁻¹. Intramolecular hydrogen bonding with the adjacent hydroxyl group may shift this frequency. For comparison, the C=O stretching peak in 4-hydroxybenzoic acid is observed at 1663 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the nitrile (C≡N) and aromatic ring (C=C) stretching modes are typically strong and easily identifiable, making Raman a valuable tool for confirming these structural features.

Characteristic Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium |

| Amine N-H | Stretch | 3300-3500 | Medium (two bands) |

| Nitrile C≡N | Stretch | 2220-2260 | Medium, Sharp |

| Carbonyl C=O | Stretch | 1680-1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of its functional groups allows for predictions of its solid-state packing.

The molecule is rich in hydrogen bond donors (-COOH, -OH, -NH₂) and acceptors (N of -CN, O of -COOH and -OH). Therefore, it is highly probable that the crystal structure would be stabilized by an extensive network of intermolecular hydrogen bonds. A common motif for carboxylic acids is the formation of hydrogen-bonded dimers. Furthermore, hydrogen bonds between the amino groups and the oxygen atoms of the carboxylate or hydroxyl groups of neighboring molecules are expected.

The crystal structure of the closely related compound 4-aminosalicylic acid reveals a layered structure with extensive hydrogen bonding involving all functional groups, leading to the formation of a three-dimensional network. nih.gov A similar complex hydrogen-bonding scheme would be anticipated for this compound, governing its crystal packing and physical properties like melting point and solubility.

Chromatographic Techniques (HPLC, GC-MS) for Separation, Identification, and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples, assessing its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC): Due to its polarity and low volatility, reversed-phase HPLC is the most suitable technique for the analysis of this compound.

Stationary Phase: A C18 or C8 column would typically be used. For highly polar compounds, a polar-embedded or aqueous C18 phase might provide better retention and peak shape. Cyano-bonded phases can also be employed, offering different selectivity through dipole-dipole interactions. lcms.cz

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

Detection: A UV-Vis detector would be highly effective, as the substituted benzene ring is a strong chromophore. Detection would likely be set in the 250-300 nm range. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is generally not feasible for non-volatile and thermally labile compounds like amino acids and phenolic acids. However, analysis is possible after derivatization. The active hydrogens of the -COOH, -OH, and -NH₂ groups can be reacted with a silylating agent (e.g., BSTFA) to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives, which can then be analyzed by GC-MS. nist.gov

Future Directions and Emerging Research Avenues for 4 Amino 5 Cyano 2 Hydroxybenzoic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of highly functionalized molecules like 4-Amino-5-cyano-2-hydroxybenzoic acid is an area ripe for innovation. Moving beyond traditional batch synthesis, modern methodologies such as flow chemistry and photoredox catalysis offer pathways to more efficient, safer, and sustainable production.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. For the synthesis of this compound and its derivatives, flow chemistry presents several potential advantages over conventional batch processes. nih.govchimia.ch The precise control over reaction parameters like temperature, pressure, and reaction time can lead to higher yields, improved purity, and enhanced safety, particularly when handling potentially hazardous reagents or intermediates. unimi.it The scalability of flow processes also allows for a seamless transition from laboratory-scale research to industrial production. nih.gov

Photoredox Catalysis: As a powerful tool in modern organic synthesis, visible-light photoredox catalysis enables unprecedented chemical transformations under mild conditions. beilstein-journals.org This methodology could be instrumental in developing novel synthetic routes to this compound or in its subsequent functionalization. nih.gov For instance, photoredox-catalyzed reactions have been successfully applied to the decarboxylative functionalization of benzoic acids, opening avenues for creating new carbon-carbon or carbon-heteroatom bonds at the carboxylic acid position. acs.orgnih.gov This approach could be harnessed to introduce novel substituents and expand the chemical space accessible from this core structure. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields and purity, seamless scalability. nih.govchimia.ch | Development of continuous flow processes for multi-step synthesis, integration of in-line purification. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations, access to unique derivatives. beilstein-journals.orgnih.gov | C-H functionalization of the aromatic ring, derivatization via decarboxylative coupling. acs.orgnih.gov |

Development of New Derivatization Strategies for Enhanced Functionality

The multiple functional groups of this compound serve as handles for a wide array of chemical modifications. Developing new derivatization strategies is key to unlocking the full potential of this molecule and tailoring its properties for specific applications.

Future research will likely focus on selectively modifying one or more of the functional groups:

Amino Group: Acylation, alkylation, or diazotization reactions can be performed on the amino group to introduce new functionalities. For example, creating amide derivatives could modulate the compound's biological activity or solubility, similar to strategies used for other aminosalicylic acid compounds. mdpi.commdpi.com

Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can produce a library of new compounds. These derivatives could have altered pharmacokinetic properties or serve as precursors for more complex structures. nih.gov

Cyano Group: The cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings, such as tetrazoles or triazoles.

Aromatic Ring: The electron-rich aromatic ring is a candidate for electrophilic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the electronic and steric properties of the molecule.

These derivatization strategies can lead to compounds with enhanced biological activity, improved material properties, or novel chemical reactivity. For instance, functionalization with specific moieties could lead to targeted therapeutic agents or highly selective catalysts. nih.govnih.gov

Table 2: Proposed Derivatization Strategies

| Functional Group | Derivatization Reaction | Potential Outcome/Enhanced Functionality |

|---|---|---|

| Amino (-NH₂) | Acylation, N-Alkylation | Modified biological activity, altered solubility. mdpi.com |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Prodrug development, precursors for polymers. nih.gov |

| Cyano (-CN) | Hydrolysis, Reduction, Cycloaddition | Introduction of new functional groups (amide, amine), formation of heterocyclic systems. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Tuning of electronic properties, attachment of signaling units. |

Investigation of Applications in Emerging Technologies

The unique electronic and structural features of this compound make it a promising candidate for applications in emerging fields like sensors and optoelectronics.

Sensors: The compound's ability to coordinate with metal ions through its carboxylate and hydroxyl groups, coupled with the potential for fluorescence modulation by the amino and cyano substituents, makes it an attractive platform for developing chemosensors. Derivatives could be designed to exhibit colorimetric or fluorometric responses upon binding to specific metal ions or other analytes, enabling their detection and quantification.

Optoelectronics: Benzoic acid derivatives have been explored for their utility in optoelectronic devices, such as in the surface functionalization of electron transport layers in organic solar cells. arxiv.org The combination of electron-donating (amino, hydroxyl) and electron-withdrawing (cyano, carboxyl) groups in this compound creates an intramolecular charge-transfer character. This property is highly desirable for organic chromophores used in dye-sensitized solar cells (DSSCs) or as components in organic light-emitting diodes (OLEDs). Further research could involve synthesizing and evaluating derivatives of this compound as functional materials in various optoelectronic applications. researchgate.net

Table 3: Potential Applications in Emerging Technologies

| Technology | Potential Role of this compound | Key Molecular Features |

|---|---|---|

| Chemical Sensors | Ligand for colorimetric or fluorescent detection of analytes (e.g., metal ions). | Multiple coordination sites (-OH, -COOH), potential for fluorescence. |

| Optoelectronics | Component in organic solar cells, building block for organic dyes in OLEDs or DSSCs. arxiv.org | Intramolecular charge-transfer characteristics, extended π-conjugation in derivatives. |

Interdisciplinary Research Opportunities and Collaborations

Realizing the full potential of this compound will necessitate a collaborative, interdisciplinary approach. The complexity and breadth of potential research directions—from fundamental synthesis to applied technology—call for partnerships across various scientific fields.

Synthetic Chemistry and Materials Science: Organic chemists can focus on developing novel synthetic routes and derivatization strategies, while materials scientists can investigate the properties of these new compounds for applications in sensors, electronics, and other advanced materials.

Computational Chemistry and Experimental Science: Theoretical chemists can use computational modeling to predict the electronic, optical, and binding properties of new derivatives, guiding experimentalists in prioritizing synthetic targets for specific applications.

Pharmacology and Medicinal Chemistry: If derivatives show biological potential, collaborations with pharmacologists and medicinal chemists would be crucial to evaluate their efficacy and mechanism of action, potentially leading to the development of new therapeutic agents.

Such collaborations will be essential to bridge the gap between fundamental chemical research and the development of practical applications, accelerating innovation and discovery in this promising area of study.

Q & A

Basic: What are the common synthetic routes for 4-Amino-5-cyano-2-hydroxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step functionalization of a benzoic acid core. Key steps include:

- Amination : Introduction of the amino group via nitration followed by reduction (e.g., using Sn/HCl or catalytic hydrogenation) .

- Cyanation : A cyano group is introduced at the 5-position using KCN/CuCN under controlled pH (6–8) to avoid side reactions .

- Hydroxylation : The 2-hydroxy group is stabilized via chelation with transition metals (e.g., Fe³⁺) during synthesis to prevent oxidation .

Optimization : - Temperature : Maintain 60–80°C during cyanation to balance reaction rate and byproduct formation.

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >98% purity .

Advanced: How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR :

- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) by precisely locating hydrogen bonding between the hydroxy group and adjacent substituents .

- IR Spectroscopy : O–H stretch (3200–3500 cm⁻¹) and C≡N stretch (2200–2250 cm⁻¹) confirm functional group integrity .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the cyano group in humid environments .

- Solubility Considerations : For long-term storage in solution, use anhydrous DMSO or dimethylformamide (DMF) to prevent dimerization .

Advanced: How do substituent variations at specific positions influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The 5-cyano group enhances electrophilicity at the 4-amino position, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) .

- Steric Effects : Bulky substituents at the 2-hydroxy position reduce reactivity due to hindered access to the aromatic ring.

- Case Study : Replacing 5-cyano with 5-chloro (as in 4-amino-5-chloro-2-hydroxybenzoic acid) decreases reactivity by 40% in SNAr reactions due to reduced electron withdrawal .

Data Contradiction: How can researchers address discrepancies in reported yields for synthetic methods?

Methodological Answer:

- Parameter Analysis : Compare reaction variables (e.g., solvent polarity, catalyst loading). For example, yields drop from 85% to 60% when using DMF instead of DMSO due to poorer solubility of intermediates .

- Reproducibility Checks :

Advanced: What in silico methods predict the binding affinity of derivatives to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to model interactions between the cyano group and enzyme active sites (e.g., hydrogen bonding with Ser123) .

- QSAR Modeling : Train models using descriptors like Hammett σ (for substituent electronic effects) and logP (lipophilicity) to predict IC₅₀ values .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability, focusing on RMSD (<2 Å for stable complexes) .

Basic: What analytical techniques are critical for assessing purity?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm. Purity >98% is indicated by a single peak with retention time 8.2 min .

- Melting Point Analysis : Compare observed mp (210–215°C) to literature values; deviations >2°C suggest impurities .

- Elemental Analysis : Acceptable C/H/N margins: ±0.3% (theoretical: C 52.1%, H 3.1%, N 13.6%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.